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Compound of Interest

Compound Name:
N-(2,3,4-

Trimethoxybenzyl)propan-2-amine

Cat. No.: B1270603 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2,3,4-Trimethoxybenzyl)propan-2-amine is a secondary amine of interest in medicinal

chemistry and drug discovery due to its structural relation to pharmacologically active

compounds. This document provides a detailed experimental protocol for the synthesis of N-
(2,3,4-Trimethoxybenzyl)propan-2-amine via a reductive amination pathway. The procedure

involves the reaction of 2,3,4-trimethoxybenzaldehyde with propan-2-amine (isopropylamine) in

the presence of a reducing agent. This method is a common and effective way to form C-N

bonds.[1][2]

Chemical Reaction Scheme

The overall synthesis is a two-step, one-pot procedure. First, 2,3,4-trimethoxybenzaldehyde

reacts with propan-2-amine to form a Schiff base (imine) intermediate. This intermediate is then

reduced in situ to the target secondary amine, N-(2,3,4-Trimethoxybenzyl)propan-2-amine.
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Caption: Reaction scheme for the synthesis of N-(2,3,4-Trimethoxybenzyl)propan-2-amine.

Experimental Protocol
This protocol describes the synthesis of N-(2,3,4-Trimethoxybenzyl)propan-2-amine using

sodium borohydride as the reducing agent.

Materials and Reagents

2,3,4-Trimethoxybenzaldehyde

Propan-2-amine (Isopropylamine)

Sodium Borohydride (NaBH₄)

Methanol (MeOH), anhydrous

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask
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Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Standard glassware for extraction and filtration

Procedure

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve

2,3,4-trimethoxybenzaldehyde (1.0 eq) in anhydrous methanol (5 mL per mmol of aldehyde).

Imine Formation: To the stirred solution, add propan-2-amine (1.5 eq) dropwise at room

temperature. Stir the reaction mixture for 2 hours at room temperature to facilitate the

formation of the imine intermediate.

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium

borohydride (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature does not

rise significantly.

Reaction Completion: After the addition of sodium borohydride is complete, remove the ice

bath and allow the reaction mixture to stir at room temperature for an additional 4-6 hours or

until the reaction is complete (monitored by TLC).

Workup:

Quench the reaction by slowly adding deionized water (10 mL).

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the

methanol.

To the remaining aqueous residue, add dichloromethane (20 mL) and transfer the mixture

to a separatory funnel.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution

(2 x 15 mL) and brine (1 x 15 mL).

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Purification:

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

If necessary, purify the crude product by column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-
(2,3,4-Trimethoxybenzyl)propan-2-amine.

Data Presentation
The following table summarizes the key quantitative data for the synthesis of N-(2,3,4-
Trimethoxybenzyl)propan-2-amine.
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Parameter Value

Reactants

2,3,4-Trimethoxybenzaldehyde 1.0 eq

Propan-2-amine 1.5 eq

Sodium Borohydride 1.2 eq

Reaction Conditions

Solvent Anhydrous Methanol

Imine Formation Time 2 hours

Reduction Temperature 0 °C to Room Temperature

Reduction Time 4-6 hours

Product

Yield Expected: 70-90%

Physical State Expected: Oil or low-melting solid

Purity (by HPLC/NMR) >95% after purification

Characterization Data

¹H NMR (CDCl₃, 400 MHz)

Expected shifts (ppm): δ 6.6-7.0 (Ar-H), 3.8-3.9

(OCH₃), 3.7 (Ar-CH₂), 2.8-3.0 (CH), 1.0-1.2

(CH₃)

¹³C NMR (CDCl₃, 100 MHz)

Expected shifts (ppm): δ 140-155 (Ar-C), 110-

125 (Ar-CH), 60-62 (OCH₃), 50-55 (Ar-CH₂), 45-

50 (CH), 20-25 (CH₃)

Mass Spectrometry (ESI+) Expected m/z: [M+H]⁺

Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis and purification of N-(2,3,4-
Trimethoxybenzyl)propan-2-amine.
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Caption: Workflow diagram for the synthesis of N-(2,3,4-Trimethoxybenzyl)propan-2-amine.
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Safety Precautions

Handle all chemicals in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat,

and gloves.

Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas.

Add it slowly and in a controlled manner.

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

Consult the Safety Data Sheets (SDS) for all reagents before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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